3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium
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Overview
Description
3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with 4-chlorobenzyl and 3-methylbenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to nucleophilic substitution reactions with 4-chlorobenzyl chloride and 3-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various halides, bases like potassium carbonate, and solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(4-chlorobenzyl)-1H-benzimidazole: A related compound with a single chlorobenzyl group.
1-(3-methylbenzyl)-2-phenylbenzimidazole: A similar compound with different substituents.
Uniqueness
3-(4-chlorobenzyl)-1-(3-methylbenzyl)-3H-benzimidazol-1-ium is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both 4-chlorobenzyl and 3-methylbenzyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClN2+ |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-methylphenyl)methyl]benzimidazol-3-ium |
InChI |
InChI=1S/C22H20ClN2/c1-17-5-4-6-19(13-17)15-25-16-24(21-7-2-3-8-22(21)25)14-18-9-11-20(23)12-10-18/h2-13,16H,14-15H2,1H3/q+1 |
InChI Key |
SIPZARZFFNWCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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